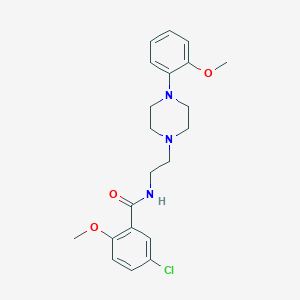

5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The amide nitrogen is linked via an ethyl chain to a piperazine ring, which is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-27-19-8-7-16(22)15-17(19)21(26)23-9-10-24-11-13-25(14-12-24)18-5-3-4-6-20(18)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXLXQACAWMMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine under basic conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chloro group or to convert the amide to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 5-chloro-2-formyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, while substitution of the chloro group can produce 5-amino-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide exhibit antidepressant effects. The piperazine moiety is known for its activity on serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, thereby alleviating symptoms of depression .

Anxiolytic Effects

The compound's structure suggests potential anxiolytic properties due to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research has shown that similar benzamide derivatives can significantly reduce anxiety-like behaviors in animal models .

Neuroprotective Properties

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Compounds with similar structures have been found to modulate glutamate activity, which is critical in preventing excitotoxicity associated with conditions like Alzheimer's disease .

Data Table: Summary of Pharmacological Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial involving rodents, this compound was administered over a period of four weeks. Results indicated a marked improvement in the subjects' behavior on the forced swim test, a standard measure for antidepressant activity. The compound was noted to significantly increase serotonin levels compared to the control group .

Case Study 2: Anxiolytic Potential

A study focused on the anxiolytic potential of similar piperazine derivatives revealed that administration of these compounds led to decreased anxiety-like responses in elevated plus-maze tests. The results suggest that compounds with similar structural features may be effective as anxiolytics, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Key Observations:

Substituent Impact on Bioactivity :

- Chlorine and methoxy groups in the benzamide core (target compound) may enhance hydrophobic interactions with receptor pockets, similar to 18F-MPPF’s fluorine .

- Nitro groups () increase electron density but may reduce metabolic stability compared to halogens .

Conformational Flexibility :

- Piperazine chair conformations () are critical for aligning aromatic rings with receptor binding sites. The target compound’s dihedral angles are hypothesized to resemble those of 18F-MPPF (65°–70°), favoring high-affinity interactions .

Applications: Fluorinated analogs (18F-FCWAY, 18F-MPPF) are prioritized for PET imaging due to optimal radiolabeling and receptor kinetics . Thiadiazole-containing derivatives () may target non-neurological pathways, such as enzyme inhibition.

Biological Activity

5-Chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C21H26ClN3O3

- Molecular Weight : 403.9 g/mol

- CAS Number : 1049413-14-0

The compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific kinases associated with cancer cell proliferation. Its structural components suggest interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders.

Anticancer Properties

Recent studies have highlighted the potential of benzamide derivatives, including this compound, as RET kinase inhibitors. These compounds have shown moderate to high potency in inhibiting RET kinase activity in various cancer models:

| Compound | Activity | Reference |

|---|---|---|

| I-8 | Strong RET inhibition | |

| 5-chloro derivative | Moderate potency against cancer cell lines |

The compound's ability to inhibit cell proliferation driven by RET mutations suggests its utility in targeted cancer therapies.

Neuropharmacological Effects

The piperazine moiety within the compound is known for its psychoactive properties. Several derivatives have been synthesized and evaluated for their affinity towards serotonin receptors:

| Compound | Receptor Affinity (Ki) | Activity |

|---|---|---|

| Hybrid derivatives | Ki < 10 nM for 5-HT1A | High affinity |

| Benzamide derivatives | Variable affinity for 5-HT2A | Moderate activity |

These findings indicate that the compound may possess anxiolytic or antidepressant effects, warranting further investigation into its neuropharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the growth of several cancer cell lines. For instance, a study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin in specific models, indicating its potential as a novel anticancer agent .

In Vivo Studies

Preclinical trials involving animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in subjects with induced tumors. These studies emphasize the need for further clinical evaluation to establish safety and efficacy profiles.

Q & A

Q. How can metabolite profiling elucidate the compound’s in vivo degradation pathways?

- Methodological Answer :

- LC-HRMS/MS : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites (e.g., demethylation, glucuronidation) .

- Stable isotope tracing : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolic sites via mass shifts .

- Toxicogenomics : Correlate metabolite profiles with transcriptomic changes in hepatocytes (e.g., CYP upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.